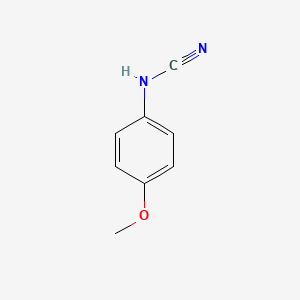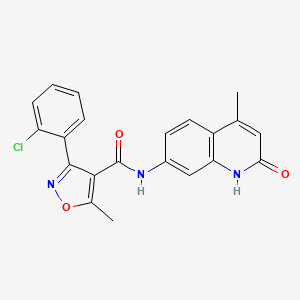![molecular formula C19H22N4S B2894391 5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 851207-79-9](/img/structure/B2894391.png)
5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a distinct structure characterized by both aromatic and heterocyclic elements. This compound’s structural components are pivotal for its diverse chemical reactivity and range of applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multistep process. One common method includes:
Step 1: : Formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazines and aldehydes.
Step 2: : Functionalization of the triazole core with phenyl groups via Suzuki-Miyaura coupling reactions.
Step 3: : Introduction of the thiol group using thiolation reactions, often facilitated by thiourea in the presence of acids or bases.
Industrial Production Methods
Scaling up the synthesis for industrial applications might require optimizing reaction conditions to enhance yield and purity. Typically, this involves:
Use of continuous flow reactors to control temperature and reaction times precisely.
Employment of robust catalysts to drive the coupling reactions efficiently.
Implementation of rigorous purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation reactions, potentially leading to disulfide formation.
Reduction: : The compound can be reduced using agents like sodium borohydride, affecting the triazole ring and aromatic substituents.
Substitution: : It undergoes various substitution reactions, particularly electrophilic aromatic substitution, due to the electron-rich nature of its phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, iodine.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
From oxidation: : Disulfide-linked dimers.
From reduction: : Simplified triazole derivatives with altered substituents.
From substitution: : Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts.
Organic synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug discovery: : Evaluated for its potential in developing new pharmaceuticals, particularly due to its unique molecular interactions.
Biochemical probes: : Used in molecular biology for tagging and detecting specific biomolecules.
Medicine
Therapeutic agents: : Investigated for possible anti-cancer, anti-inflammatory, and anti-microbial properties due to its bioactive conformation.
Industry
Material science: : Applied in the development of new polymers and nanomaterials with enhanced properties.
Agriculture: : Explored as a component in agrochemicals for improved crop protection.
Wirkmechanismus
5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through:
Molecular interactions: : Binding to specific proteins or receptors, altering their function.
Pathway modulation: : Influences biochemical pathways, either activating or inhibiting specific steps.
Targets: : Includes enzymes, DNA, and cell surface receptors.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Substituent diversity: : Unique combination of diethylamino and methylphenyl groups differentiates it from other triazole derivatives.
Thiol group: : Enhances its reactivity and binding affinity in biological contexts.
Similar Compounds
5-(4-aminophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: : Similar structure but different substituent on the phenyl ring.
5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: : Methoxy group replacing the diethylamino group.
4-(2-methylphenyl)-3-thio-4H-1,2,4-triazole: : Lacks the phenyl group on the triazole ring.
Eigenschaften
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-4-22(5-2)16-12-10-15(11-13-16)18-20-21-19(24)23(18)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJRGLUHUADUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)




![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)



![tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
